methyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
- It belongs to the pyrazole family, which serves as versatile scaffolds in organic synthesis and medicinal chemistry.
- Pyrazoles are often used as starting materials for the preparation of more intricate heterocyclic systems with relevance in the pharmaceutical field.
- The compound’s structural diversity and tautomeric properties make it intriguing for both synthetic strategies and biological activities .
Methyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. Unfortunately, specific literature on its direct preparation is scarce.
Reaction Conditions: Researchers typically employ various synthetic methods, including cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new synthetic methods.
Biology: It could serve as a scaffold for drug discovery, targeting specific biological pathways.
Medicine: Investigate its potential as a therapeutic agent (e.g., antiviral, anticancer, or anti-inflammatory).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, we can compare it to related pyrazole-based structures.
Uniqueness: Highlight its distinct features, such as the triazolo[1,5-a]pyrimidine ring fused to the pyrazole core.
Properties
Molecular Formula |
C15H20N6O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 7-(1-ethyl-3-methylpyrazol-4-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H20N6O2S/c1-6-20-7-10(8(2)18-20)12-11(13(22)23-4)9(3)16-14-17-15(24-5)19-21(12)14/h7,12H,6H2,1-5H3,(H,16,17,19) |
InChI Key |
NOIUDFAUOXONFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)OC |
Origin of Product |
United States |
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